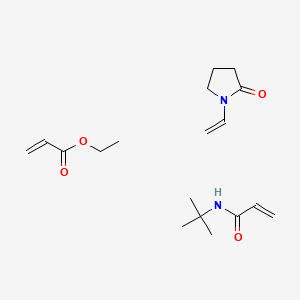
Tetrazinc;2-aminoterephthalate;oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazinc;2-aminoterephthalate;oxygen(2-) is a coordination compound that involves zinc ions coordinated with 2-aminoterephthalate ligands and oxygen. This compound is part of the broader class of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazinc;2-aminoterephthalate;oxygen(2-) typically involves the reaction of zinc salts with 2-aminoterephthalic acid under hydrothermal conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and pressures. The general reaction can be represented as follows:
Zn(NO3)2+H2N-C6H3(COOH)2→[Zn4(NH2BDC)3(O)2]⋅DMF
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazinc;2-aminoterephthalate;oxygen(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of zinc ions, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where the 2-aminoterephthalate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Tetrazinc;2-aminoterephthalate;oxygen(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the Knoevenagel condensation and selective synthesis of aldehydes.
Biology: The compound’s porous structure makes it suitable for drug delivery systems and biosensing applications.
Industry: The compound is used in gas storage and separation, particularly for carbon dioxide capture due to its high surface area and selectivity.
Mécanisme D'action
The mechanism of action of tetrazinc;2-aminoterephthalate;oxygen(2-) involves its ability to coordinate with various molecules and ions. The zinc ions act as Lewis acids, facilitating interactions with electron-rich species. The 2-aminoterephthalate ligands provide a stable framework that supports these interactions. The compound’s porous structure allows for the encapsulation and release of guest molecules, making it effective in applications such as catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc terephthalate: Similar in structure but lacks the amino functional group, leading to different reactivity and applications.
Zinc 2-aminoterephthalate: Similar but with variations in the coordination environment and structural properties.
Zinc oxide: A simpler compound with different applications, primarily in materials science and electronics.
Uniqueness
Tetrazinc;2-aminoterephthalate;oxygen(2-) is unique due to its combination of zinc ions, 2-aminoterephthalate ligands, and oxygen. This combination provides a versatile framework with high stability, porosity, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C24H15N3O13Zn4 |
|---|---|
Poids moléculaire |
814.9 g/mol |
Nom IUPAC |
tetrazinc;2-aminoterephthalate;oxygen(2-) |
InChI |
InChI=1S/3C8H7NO4.O.4Zn/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;;/q;;;-2;4*+2/p-6 |
Clé InChI |
ORQFGCKYJCHXBS-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




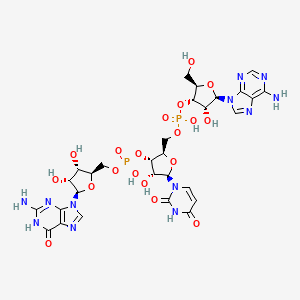
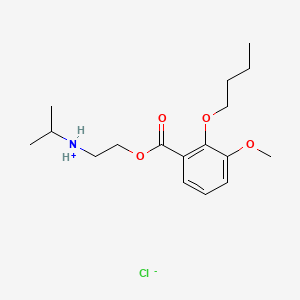
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
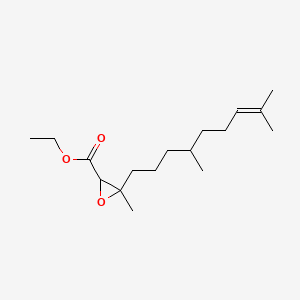
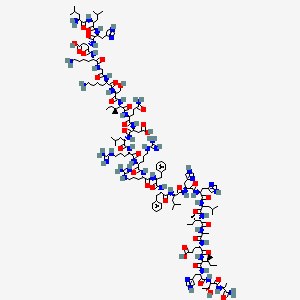
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

